

A Comprehensive Spectroscopic Guide to 1-Methylfluoranthene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-Methylfluoranthene

Cat. No.: B047727

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **1-methylfluoranthene** (C₁₇H₁₂), a polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a complete characterization of the molecule. Our approach emphasizes the causality behind experimental observations, ensuring a robust and trustworthy interpretation of the spectroscopic evidence.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, it is essential to first establish the molecular structure and a standardized atom numbering system for **1-methylfluoranthene**. The structure consists of a fluoranthene core with a methyl group substituted at the C1 position.

The fluoranthene core is a fused four-ring system, which results in a complex and informative spectroscopic profile. The molecular weight of **1-methylfluoranthene** is 216.28 g/mol [\[1\]](#)

Caption: Molecular structure and numbering of **1-Methylfluoranthene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-methylfluoranthene**, both ¹H and ¹³C NMR provide critical data for structural

confirmation. The data presented here is referenced from the Spectral Database for Organic Compounds (SDBS).^{[2][3][4]}

The ¹H NMR spectrum of **1-methylfluoranthene**, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the anisotropic effects of the fused aromatic rings.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	~2.7	Singlet	-
Aromatic H	~7.3 - 8.2	Multiplet	-

Interpretation and Causality:

- **Methyl Protons:** The singlet at approximately 2.7 ppm is characteristic of a methyl group attached to an aromatic ring. Its chemical shift is in the expected region, slightly downfield due to the deshielding effect of the aromatic system.
- **Aromatic Protons:** The complex multiplet pattern between 7.3 and 8.2 ppm arises from the various protons on the fluoranthene core. The overlapping signals are a result of spin-spin coupling between adjacent protons and the different electronic environments of each proton. Protons in the bay region (sterically hindered) are typically shifted further downfield.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ, ppm)
CH ₃	~20
Aromatic C	~120 - 140

Interpretation and Causality:

- **Methyl Carbon:** The signal around 20 ppm is typical for a methyl carbon attached to an sp² hybridized carbon of an aromatic ring.

- **Aromatic Carbons:** The numerous signals in the 120-140 ppm range correspond to the 16 aromatic carbons of the fluoranthene core. Quaternary carbons (those without attached protons) generally show weaker signals due to longer relaxation times. The specific chemical shifts are determined by the local electronic environment and hybridization.

A standard protocol for acquiring high-resolution NMR spectra involves the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-methylfluoranthene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A wider spectral width (e.g., 250 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to detect all carbon signals, especially quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
3000-2850	C-H Stretch	Aliphatic (CH ₃)
1600-1450	C=C Stretch	Aromatic Ring
900-675	C-H Bend (out-of-plane)	Aromatic

Interpretation and Causality:

- Aromatic C-H Stretch: The absorption bands above 3000 cm^{-1} are characteristic of C-H bonds where the carbon is sp^2 hybridized, confirming the presence of an aromatic system.[5]
- Aliphatic C-H Stretch: The bands just below 3000 cm^{-1} are indicative of C-H bonds on an sp^3 hybridized carbon, corresponding to the methyl group.[5]
- Aromatic C=C Stretch: The series of absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are due to the stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings. [6]
- Aromatic C-H Bend: The strong absorptions in the fingerprint region ($900\text{-}675\text{ cm}^{-1}$) are due to out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
- Sample Preparation: A common method is to prepare a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum of the compound. Typically, spectra are collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

m/z (mass-to-charge ratio)	Interpretation
216	Molecular Ion (M ⁺)
201	[M - CH ₃] ⁺
108	Doubly charged molecular ion (M ²⁺)

Interpretation and Causality:

- **Molecular Ion (M⁺):** The peak at m/z 216 corresponds to the molecular weight of **1-methylfluoranthene** (C₁₇H₁₂), confirming its elemental composition.[1][7] This is typically the base peak or a very intense peak due to the stability of the aromatic system.
- **Fragmentation:** A prominent fragment is often observed at m/z 201, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion.[8] This fragmentation is a characteristic feature of methylated PAHs.
- **Doubly Charged Ions:** The presence of a peak at m/z 108 can be attributed to the doubly charged molecular ion (M²⁺), which is common for stable aromatic compounds.
- **Sample Introduction:** The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** In Electron Ionization (EI), the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the unambiguous identification of **1-methylfluoranthene**.

Caption: Workflow for structural elucidation of **1-Methylfluoranthene**.

- MS confirms the molecular formula $C_{17}H_{12}$ with a molecular ion peak at m/z 216.
- IR spectroscopy identifies the key functional groups: aromatic C-H, aliphatic C-H (from the methyl group), and aromatic C=C bonds.
- NMR spectroscopy provides the detailed connectivity, showing the presence of a methyl group and the complex arrangement of protons on the aromatic scaffold, confirming the 1-methyl substitution pattern.

Together, these techniques provide complementary information that converges to a single, consistent chemical structure, exemplifying the core principles of modern analytical chemistry.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [[Link](#)]
- Spectral Database for Organic Compounds - Bioregistry. Bioregistry. [[Link](#)]
- Fluoranthene, 1-methyl-. NIST Chemistry WebBook. [[Link](#)]
- Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [[Link](#)]
- Spectral Database for Organic Compounds. Re3data.org. [[Link](#)]
- 1H NMR spectroscopic data for compounds 1-7 (δ in ppm, mult., J in Hz). ResearchGate. [[Link](#)]
- Fluoranthene, 2-methyl-. NIST Chemistry WebBook. [[Link](#)]
- NIST Chemistry WebBook. MatDaCs. [[Link](#)]
- Representative methyl fluoranthene/pyrene series chromatograms (m/z 216). ResearchGate. [[Link](#)]
- Phenanthrene, 1-methyl-. NIST Chemistry WebBook. [[Link](#)]

- Welcome to the NIST WebBook. NIST. [\[Link\]](#)
- ^1H -NMR and ^{13}C -NMR Spectra. Electronic Supplementary Information. [\[Link\]](#)
- NMR Chemical Shifts of Trace Impurities. Organometallics. [\[Link\]](#)
- Table of Characteristic IR Absorptions. [\[Link\]](#)
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. [\[Link\]](#)
- ^1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886). Human Metabolome Database. [\[Link\]](#)
- MSMS Database Search. [\[Link\]](#)
- A Guide to ^{13}C NMR Chemical Shift Values. Compound Interest. [\[Link\]](#)
- MSBNK-Fac_Eng_Univ_Tokyo-JP001602. MassBank. [\[Link\]](#)
- IR Chart. [\[Link\]](#)
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [\[Link\]](#)
- $^{13}\text{C}\{^1\text{H}\}$ NMR Data. ResearchGate. [\[Link\]](#)
- Spectral Information. PubChem - NIH. [\[Link\]](#)
- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [\[Link\]](#)
- 1-Azafluoranthene. PubChem - NIH. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fluoranthene, 1-methyl [webbook.nist.gov]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluoranthene, 2-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 1-Methylfluoranthene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047727#spectroscopic-data-of-1-methylfluoranthene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com